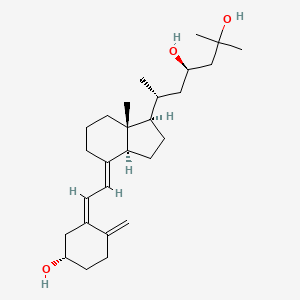

![molecular formula C17H18N2O6 B12058222 [13C8]-Nifedipine CAS No. 1173023-46-5](/img/structure/B12058222.png)

[13C8]-Nifedipine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nifedipine-13C8 is a labeled form of nifedipine, a potent calcium channel blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina . The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in pharmacokinetic studies and drug metabolism research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nifedipine-13C8 can be synthesized through the Hantzsch dihydropyridine synthesis method, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . The reaction conditions typically include heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The incorporation of carbon-13 isotopes is achieved by using carbon-13 labeled precursors in the synthesis process .

Industrial Production Methods

Industrial production of nifedipine-13C8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled materials and ensure the purity and consistency of the final product . Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the isotopic labeling and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Nifedipine-13C8 undergoes various chemical reactions, including:

Oxidation: Nifedipine-13C8 can be oxidized to form nitrosophenylpyridine derivatives.

Reduction: The nitro group in nifedipine-13C8 can be reduced to an amino group under appropriate conditions.

Substitution: Nifedipine-13C8 can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

Scientific Research Applications

Nifedipine-13C8 is extensively used in scientific research, including:

Pharmacokinetic Studies: The carbon-13 labeling allows for precise tracking of the compound’s metabolism and distribution in the body.

Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying metabolites.

Biological Studies: Nifedipine-13C8 is used to study calcium channel function and its role in various physiological processes.

Medical Research: It aids in the development of new therapeutic agents targeting calcium channels.

Industrial Applications: The compound is used in the development and testing of new drug formulations.

Mechanism of Action

Nifedipine-13C8 exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . This inhibition prevents the entry of calcium ions into the cells during depolarization, leading to relaxation of vascular smooth muscle and coronary vasodilation . As a result, it reduces peripheral arterial resistance and lowers blood pressure . The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium ion regulation .

Comparison with Similar Compounds

Similar Compounds

Nicardipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

Amlodipine: A third-generation dihydropyridine with a longer duration of action.

Nisoldipine: Similar to nifedipine but with different pharmacokinetic properties.

Uniqueness

Nifedipine-13C8 is unique due to its carbon-13 labeling, which allows for detailed pharmacokinetic and metabolic studies . This isotopic labeling provides a significant advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .

Properties

CAS No. |

1173023-46-5 |

|---|---|

Molecular Formula |

C17H18N2O6 |

Molecular Weight |

354.28 g/mol |

IUPAC Name |

dimethyl 2,6-di((113C)methyl)-4-(2-nitrophenyl)-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1 |

InChI Key |

HYIMSNHJOBLJNT-UERCFELYSA-N |

Isomeric SMILES |

CO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2[N+](=O)[O-])[13C](=O)OC)[13CH3])[13CH3] |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)

![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)